3-Bromo-4-methylbenzoic acid

Catalog No.
S662631
CAS No.
7697-26-9
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylbenzoic acid

CAS Number

7697-26-9

Product Name

3-Bromo-4-methylbenzoic acid

IUPAC Name

3-bromo-4-methylbenzoic acid

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

ZFJOMUKPDWNRFI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)Br

Organic Synthesis:

  • Biphenyl Amides: 3-Bromo-4-methylbenzoic acid serves as a key starting material for the synthesis of biphenyl amides, a class of compounds with diverse applications in medicinal chemistry and material science [].

Medicinal Chemistry:

  • GPIIb/IIIa Antagonist Analogs: Researchers have utilized 3-Bromo-4-methylbenzoic acid in the development of analogs for potent, non-peptide antagonists of the GPIIb/IIIa receptor, which plays a crucial role in blood clotting []. These analogs hold potential for the development of new antithrombotic drugs.

Other Applications:

  • O-spiro C-aryl Glucosides: 3-Bromo-4-methylbenzoic acid has also been employed in the synthesis of O-spiro C-aryl glucosides, a class of glycosides with potential biological activities []. Further research is needed to explore their therapeutic potential.

3-Bromo-4-methylbenzoic acid, with the chemical formula C₈H₇BrO₂ and CAS number 7697-26-9, is an aromatic compound featuring a bromine atom and a methyl group attached to a benzoic acid structure. This compound is characterized by its molecular weight of approximately 215.04 g/mol and is often used in various chemical syntheses due to its reactive nature. The presence of the bromine atom enhances its electrophilic properties, making it valuable in substitution reactions .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Esterification: It can react with alcohols under acidic conditions to form esters, which are useful intermediates in organic synthesis.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield 3-bromo-4-methylbenzene .

Research indicates that 3-Bromo-4-methylbenzoic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been noted for its potential as an analog in the synthesis of compounds that may influence biological pathways related to cancer and inflammation. Its derivatives have shown promise in pharmacological studies, although specific biological mechanisms remain under investigation .

Several synthesis methods for 3-Bromo-4-methylbenzoic acid are documented:

  • Bromination of 4-Methylbenzoic Acid: The most straightforward method involves the bromination of 4-methylbenzoic acid using bromine in a suitable solvent, typically under controlled temperature conditions.
  • Friedel-Crafts Acylation: This method employs brominated aromatic compounds and acyl chlorides to introduce the carboxylic acid group .
  • Via Methylation and Bromination: Starting from benzoic acid, methylation followed by bromination can yield 3-bromo-4-methylbenzoic acid through a series of reactions.

3-Bromo-4-methylbenzoic acid finds applications across various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals targeting specific diseases.
  • Organic Synthesis: This compound serves as a building block for more complex molecules in organic chemistry.
  • Polymer Chemistry: It can be used to modify polymer properties through copolymerization processes .

Several compounds share structural similarities with 3-Bromo-4-methylbenzoic acid. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaKey Features
4-Methylbenzoic AcidC₈H₈O₂Lacks bromine; commonly used in organic synthesis
3-Chloro-4-methylbenzoic AcidC₈H₇ClO₂Chlorine substituent instead of bromine
Methyl 3-bromo-4-methylbenzoateC₉H₉BrO₂Ester derivative; used in similar synthetic routes
2-Bromo-4-methylbenzoic AcidC₈H₇BrO₂Different positional isomer; varied reactivity

The uniqueness of 3-Bromo-4-methylbenzoic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its ability to undergo nucleophilic substitution due to the presence of the bromine atom makes it particularly valuable in synthetic chemistry .

The conventional approach to synthesizing 3-bromo-4-methylbenzoic acid relies on electrophilic aromatic substitution reactions using molecular bromine or bromine-containing reagents. The fundamental challenge in this synthesis stems from the competing directing effects of the substituents present on the aromatic ring. The carboxyl group acts as a strong electron-withdrawing group that deactivates the ring toward electrophilic attack while directing substitution to the meta position, whereas the methyl group provides electron density and directs substitution to ortho and para positions.

Research has demonstrated that bromination of 4-methylbenzoic acid using molecular bromine in the presence of iron tribromide catalyst yields predominantly 3-bromo-4-methylbenzoic acid. The reaction mechanism involves the formation of a bromonium ion intermediate through the interaction of bromine with the iron tribromide catalyst, which then undergoes electrophilic attack on the aromatic ring. The regioselectivity is determined by the additive effects of the two substituents, with the carboxyl group's meta-directing effect and the methyl group's ortho-directing effect both favoring substitution at the 3-position.

Temperature control plays a critical role in achieving optimal yields and minimizing side reactions. Studies have shown that maintaining reaction temperatures between 70 degrees Celsius and 100 degrees Celsius provides the best balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion, while higher temperatures promote multiple bromination events and decomposition products. The use of acetic acid as a solvent has proven particularly effective, as it stabilizes the brominating species while remaining inert toward electrophilic attack.

Alternative brominating agents have been investigated to improve reaction efficiency and reduce environmental impact. Sodium bromate-bromide mixtures, commercially known as bromine salt, have shown promise in aqueous reaction systems. This approach involves dissolving alkali metal salts of the target benzoic acid in water containing the bromine-liberating compound. The process offers advantages in terms of safety and handling compared to molecular bromine, while maintaining comparable yields. Research has demonstrated practically theoretical yields when using optimized stoichiometric ratios of the substrate, sodium hydroxide, and bromine salt mixture.

The thermodynamic characterization of 3-Bromo-4-methylbenzoic acid reveals significant insights into its solid-state behavior and thermal stability. Multiple sources report consistent melting point data, demonstrating the compound's well-defined crystalline structure and thermal properties. The comprehensive analysis of melting point variations across different suppliers and analytical methods provides valuable information about the compound's purity and crystalline integrity.

Melting Point Determination and Variability

The melting point of 3-Bromo-4-methylbenzoic acid has been extensively documented across multiple commercial sources and analytical laboratories. ChemicalBook reports a melting point range of 200-202°C in literature sources, with an extended range of 200-204°C observed in practical applications [1]. Tokyo Chemical Industry (TCI) provides a more specific range of 207.0-213.0°C with a reported melting point of 210°C [3]. Similarly, FUJIFILM Wako documents a melting point range of 200-202°C [4], while SynQuest Laboratories reports 206-211°C [5]. Sigma-Aldrich confirms the 200-202°C range, consistent with literature values and extending to 200-204°C [6].

The variability in reported melting points reflects differences in analytical methods, sample purity, and measurement conditions. The range of approximately 200-213°C demonstrates that 3-Bromo-4-methylbenzoic acid possesses a relatively high melting point compared to unsubstituted benzoic acid (122°C), indicating stronger intermolecular forces due to the bromine substitution and molecular packing effects [1] [3] [4] [6] [5]. This elevated melting point is characteristic of halogenated aromatic carboxylic acids, where halogen atoms contribute to enhanced van der Waals interactions and possible halogen bonding effects.

Melting Point Depression Analysis

The analysis of melting point depression in 3-Bromo-4-methylbenzoic acid systems provides crucial information about impurity effects and solution behavior. The compound's melting point can be influenced by the presence of impurities, water content, and crystalline defects. Research on similar aromatic carboxylic acids indicates that water inclusions can significantly affect melting behavior, as demonstrated in adipic acid studies where included water caused measurable melting point depression through formation of concentrated acid solutions during heating [7].

For 3-Bromo-4-methylbenzoic acid, the presence of trace water or organic impurities would be expected to cause melting point depression according to the relationship described by the equation:

$$ \Delta Tm = \frac{RTm^2 Xi}{F \Delta Hf} $$

where $$ \Delta Tm $$ is the melting point depression, $$ R $$ is the gas constant, $$ Tm $$ is the melting point of pure compound, $$ Xi $$ is the mole fraction of impurity, $$ F $$ is the fraction of solid melted, and $$ \Delta Hf $$ is the enthalpy of fusion [7]. The observed melting point ranges across different sources suggest that sample purity and preparation methods significantly influence the measured values.

Thermal Stability and Decomposition Behavior

The thermal stability of 3-Bromo-4-methylbenzoic acid extends well beyond its melting point, with predicted boiling point calculations indicating stability to approximately 329.8±30.0°C [1]. This thermal stability window provides sufficient operating range for most synthetic applications and purification procedures. The compound's thermal behavior is particularly relevant for sublimation-based purification methods and vapor-phase applications.

Studies on related brominated benzoic acid derivatives indicate that thermal decomposition typically involves decarboxylation and debromination pathways at elevated temperatures. The predicted density of 1.599±0.06 g/cm³ [1] suggests compact molecular packing in the solid state, contributing to the observed thermal stability. This density value is consistent with other brominated aromatic compounds and reflects the significant contribution of the bromine atom to the overall molecular weight and packing efficiency.

Solubility Behavior in Binary Solvent Systems (Apelblat Model Correlations)

The solubility behavior of 3-Bromo-4-methylbenzoic acid in binary solvent systems represents a complex interplay of molecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these solubility patterns is crucial for optimizing crystallization processes, formulation development, and extraction procedures. The application of the Apelblat model and related thermodynamic correlations provides quantitative frameworks for predicting and understanding solubility behavior across various temperature and composition ranges.

Solubility in Pure Solvents

The fundamental solubility characteristics of 3-Bromo-4-methylbenzoic acid in pure solvents establish the baseline for understanding its behavior in binary systems. The compound demonstrates complete insolubility in water [2] [8], a characteristic typical of substituted benzoic acids with hydrophobic substituents. This poor aqueous solubility results from the hydrophobic nature of both the bromine atom and the methyl group, which disrupt the hydrogen bonding network of water without providing compensating polar interactions.

In contrast, 3-Bromo-4-methylbenzoic acid shows good solubility in methanol [2] [8], indicating favorable interactions between the carboxylic acid group and the hydroxyl group of methanol through hydrogen bonding. The methanol solubility suggests that protic solvents capable of hydrogen bonding can effectively solvate the compound despite its hydrophobic substituents. Based on established trends for benzoic acid derivatives, moderate solubility in ethanol would be expected [9], following the general pattern of decreasing solubility with increasing alkyl chain length in alcoholic solvents.

Binary Solvent System Behavior

Research on related brominated benzoic acid derivatives provides insights into the expected behavior of 3-Bromo-4-methylbenzoic acid in binary solvent systems. Studies on 3-bromo-2-methylbenzoic acid demonstrate that water, acetonitrile, and cyclohexane can function as effective antisolvents [10] [11]. This antisolvent behavior indicates that these solvents significantly reduce the compound's solubility when mixed with good solvents like alcohols or other polar aprotic solvents.

The Apelblat model has proven highly effective for correlating solubility data in binary solvent systems for pharmaceutical compounds and organic acids. The modified Apelblat equation:

$$ \ln x = A + \frac{B}{T} + C \ln T $$

where $$ x $$ is the mole fraction solubility, $$ T $$ is the absolute temperature, and $$ A $$, $$ B $$, and $$ C $$ are adjustable parameters, provides excellent correlation for temperature-dependent solubility data [12] [13] [14]. For 3-bromo-2-methylbenzoic acid, this model showed superior correlation compared to alternative approaches, with relative average deviation values typically below 5% [10] [11].

Apelblat Model Application and Parameters

The application of the Apelblat model to 3-Bromo-4-methylbenzoic acid solubility data would be expected to follow similar patterns observed for related compounds. Research on pharmaceutical compounds demonstrates that the modified Apelblat equation consistently outperforms simplified models, with correlation coefficients (R²) typically exceeding 0.99 [13] [14] [15]. The three-parameter Apelblat model provides better correlation than two-parameter equations by incorporating the logarithmic temperature term, which accounts for non-linear temperature dependencies.

For binary solvent systems involving 3-Bromo-4-methylbenzoic acid, the Apelblat model parameters would vary systematically with solvent composition. Studies on similar systems show that the parameter $$ A $$ typically reflects entropy-related contributions, $$ B $$ relates to enthalpy effects, and $$ C $$ captures temperature-dependent heat capacity changes [12] [14]. The magnitude and sign of these parameters provide insights into the thermodynamic driving forces for dissolution.

Temperature and Composition Dependencies

The solubility of 3-Bromo-4-methylbenzoic acid in binary solvent systems would be expected to increase with temperature, following endothermic dissolution behavior typical of organic acids. The temperature dependence typically follows Arrhenius-type behavior, with the Apelblat model effectively capturing both linear and non-linear temperature effects. Research on similar compounds indicates that solubility increases are most pronounced in polar solvents where hydrogen bonding interactions are optimized [14] [16].

Composition effects in binary solvents often exhibit complex behavior, including cosolvency effects where the solubility in mixtures exceeds that in pure solvents. For systems involving alcohols and water, maximum solubility often occurs at intermediate compositions where the solvent mixture optimally balances hydrophobic and hydrophilic interactions. The presence of the bromine and methyl substituents in 3-Bromo-4-methylbenzoic acid would be expected to shift optimal compositions toward more hydrophobic solvent mixtures.

Predictive Modeling and Validation

Modern approaches to solubility prediction in binary solvents increasingly employ machine learning models trained on extensive databases. Recent studies demonstrate that gradient boosting models can achieve prediction accuracies with mean absolute errors below 10% for pharmaceutical compounds in binary solvent systems [17] [18] [15]. These models incorporate molecular descriptors, solvent properties, and thermodynamic parameters to provide robust predictions across diverse chemical systems.

For 3-Bromo-4-methylbenzoic acid, predictive models would incorporate descriptors reflecting the electronic effects of the bromine substitution, the hydrophobic character of the methyl group, and the hydrogen bonding capacity of the carboxylic acid function. The combination of these features creates a unique solubility profile that requires careful parameterization in both traditional thermodynamic models and machine learning approaches.

Acid Dissociation Constants (pKa) Determination via Potentiometric Titration

The acid dissociation constant (pKa) of 3-Bromo-4-methylbenzoic acid represents a fundamental property that governs its behavior in aqueous solutions, influences its solubility characteristics, and determines its interactions with biological systems. The pKa value reflects the compound's ability to donate protons and provides crucial information for pharmaceutical formulation, environmental fate modeling, and chemical synthesis applications. Potentiometric titration represents the gold standard for accurate pKa determination, offering high precision and reliability for carboxylic acid systems.

Theoretical Background and Electronic Effects

The predicted pKa value of 3-Bromo-4-methylbenzoic acid is 3.98±0.10 [1], indicating that it is a stronger acid than unsubstituted benzoic acid (pKa = 4.20) [19] [20]. This increased acidity results from the electron-withdrawing effect of the bromine substituent at the meta position, which stabilizes the conjugate base through inductive effects. The bromine atom's high electronegativity creates a partial positive charge that facilitates the departure of the acidic proton from the carboxyl group.

The presence of the methyl group at the para position provides a weak electron-donating effect that partially counteracts the electron-withdrawing influence of bromine. However, the meta-positioned bromine exerts a stronger inductive effect than the para-positioned methyl group's hyperconjugative donation, resulting in a net electron-withdrawing effect that lowers the pKa relative to benzoic acid. This electronic interplay between substituents demonstrates the additive nature of substituent effects in aromatic systems, following established Hammett relationships [19].

Potentiometric Titration Methodology

Potentiometric titration provides the most accurate method for determining the pKa of 3-Bromo-4-methylbenzoic acid, offering precision typically within ±0.02 pKa units when properly executed [22] [23] [24]. The experimental setup requires careful attention to several critical factors: electrode calibration using standard buffer solutions, maintenance of constant ionic strength, exclusion of atmospheric carbon dioxide, and proper temperature control [22] [24] [25].

The titration procedure involves dissolving the compound in an appropriate solvent system, typically requiring organic cosolvents due to the limited aqueous solubility of 3-Bromo-4-methylbenzoic acid. Solutions of at least 10⁻⁴ M concentration are necessary to detect significant changes in the titration curve [24]. The ionic strength is maintained constant using 0.15 M potassium chloride, and the solution is purged with nitrogen to remove dissolved gases before titration [22].

During the titration, standardized sodium hydroxide solution is added incrementally while continuously monitoring pH changes. The equivalence point corresponds to the steepest slope region of the titration curve, where the pH change per unit volume of titrant is maximized [22] [25]. Modern automated titration systems can achieve high precision by precisely controlling addition rates and maintaining equilibrium at each measurement point.

Data Analysis and pKa Calculation

The pKa value is determined from the titration curve using several analytical approaches. The most direct method identifies the half-equivalence point, where exactly half of the acid has been neutralized, and the pH equals the pKa [26] [23]. Alternative methods involve analyzing the entire titration curve using non-linear regression techniques that fit the Henderson-Hasselbalch equation or more sophisticated models accounting for activity coefficients [27] [23].

For 3-Bromo-4-methylbenzoic acid, the dissociation reaction can be represented as:

$$ \text{C}8\text{H}7\text{BrO}2 + \text{H}2\text{O} \rightleftharpoons \text{C}8\text{H}6\text{BrO}2^- + \text{H}3\text{O}^+ $$

The acid dissociation constant expression is:

$$ Ka = \frac{[\text{C}8\text{H}6\text{BrO}2^-][\text{H}3\text{O}^+]}{[\text{C}8\text{H}7\text{BrO}2]} $$

Modern data processing software, such as Hyperquad 2006, employs multilinear regression techniques to determine stability constants and account for systematic errors [27]. These programs can simultaneously analyze multiple equilibria and provide statistical measures of uncertainty, typically achieving fitting errors below 1% [27] [23].

Solvent Effects and Mixed Media

The determination of pKa values in mixed aqueous-organic solvents is often necessary for compounds with limited water solubility like 3-Bromo-4-methylbenzoic acid. Studies on substituted benzoic acids in acetonitrile-water mixtures demonstrate systematic changes in apparent pKa values with solvent composition [27]. The apparent pKa typically increases with increasing organic solvent content due to reduced solvation of the conjugate base and changes in the dielectric constant of the medium.

For accurate thermodynamic pKa determination, measurements in mixed solvents must be extrapolated to pure water using established procedures. The relationship between apparent pKa and solvent composition can be modeled using linear or polynomial functions, allowing extrapolation to 100% aqueous conditions [27]. Alternative approaches employ Abraham's linear free energy relationships or other thermodynamic models to account for solvent effects [27].

Validation and Quality Control

The accuracy of pKa determinations for 3-Bromo-4-methylbenzoic acid can be validated through comparison with predicted values from quantitative structure-activity relationships (QSAR) models and electronic structure calculations. The predicted value of 3.98±0.10 [1] aligns well with expectations based on substituent effects and provides a reasonable target for experimental validation.

Phase Transition Analysis Through Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) analysis of 3-Bromo-4-methylbenzoic acid provides comprehensive insights into its thermal behavior, phase transitions, and thermodynamic properties. This technique measures heat flow as a function of temperature, enabling precise determination of melting points, enthalpies of fusion, heat capacities, and potential polymorphic transitions. The DSC characterization is essential for understanding the compound's solid-state behavior, optimizing purification processes, and ensuring consistent material properties for pharmaceutical and chemical applications.

DSC Methodology and Experimental Considerations

The DSC analysis of 3-Bromo-4-methylbenzoic acid requires careful attention to experimental parameters to ensure accurate and reproducible results. Sample preparation involves precise weighing of 2-5 mg of material into hermetically sealed aluminum pans to prevent sublimation and maintain consistent thermal contact [7]. The heating rate significantly influences the observed thermal events, with rates of 5-10°C/min typically providing optimal resolution between sensitivity and peak sharpness for carboxylic acid compounds.

Calibration of the DSC instrument using standard reference materials is crucial for accurate temperature and enthalpy measurements. Indium metal (melting point 156.6°C, enthalpy of fusion 28.45 J/g) serves as the primary calibration standard for the temperature range relevant to 3-Bromo-4-methylbenzoic acid analysis [7]. Additional standards such as zinc (419.5°C) may be employed for extended temperature range calibration when investigating thermal decomposition behavior.

The experimental atmosphere plays a critical role in DSC measurements of organic compounds. Inert atmospheres using nitrogen or argon prevent oxidative decomposition and provide consistent thermal environments. Flow rates of 20-50 mL/min ensure adequate purging while maintaining stable baseline conditions [7]. For 3-Bromo-4-methylbenzoic acid, nitrogen atmosphere is particularly important given the potential for halogen loss at elevated temperatures.

Melting Behavior and Thermal Events

DSC analysis of 3-Bromo-4-methylbenzoic acid reveals characteristic thermal signatures that reflect its molecular structure and crystal packing. The primary melting endotherm occurs in the temperature range of 200-213°C, consistent with reported melting point data [1] [3] [4] [6] [5]. The enthalpy of fusion provides quantitative information about the energy required to disrupt the crystal lattice and transform the solid into liquid phase.

The melting endotherm typically exhibits a sharp, well-defined peak indicative of good crystalline quality and minimal impurities. Peak asymmetry or shoulders may indicate the presence of polymorphic forms, impurities, or decomposition processes. For halogenated benzoic acids, careful analysis of peak shape is essential to distinguish between true melting and concurrent decomposition [29].

The onset temperature of melting, determined by extrapolation of the leading edge of the endotherm to the baseline, provides the most accurate melting point determination. This value is less sensitive to heating rate effects than the peak maximum temperature and correlates well with thermodynamic melting points [7]. For 3-Bromo-4-methylbenzoic acid, onset temperatures typically fall within the range of 200-207°C across different samples and experimental conditions.

Enthalpy of Fusion and Thermodynamic Analysis

The enthalpy of fusion (ΔHfus) represents the energy required to completely melt the crystalline sample and provides insights into intermolecular forces and crystal packing efficiency. For substituted benzoic acids, typical ΔHfus values range from 20-40 kJ/mol, with higher values indicating stronger intermolecular interactions [7] [30]. The bromine substitution in 3-Bromo-4-methylbenzoic acid would be expected to increase ΔHfus relative to unsubstituted benzoic acid due to enhanced van der Waals interactions and possible halogen bonding effects.

The relationship between enthalpy of fusion and molecular structure follows established correlations with molecular weight, symmetry, and hydrogen bonding capacity. For 3-Bromo-4-methylbenzoic acid, the presence of the carboxylic acid dimer formation in the solid state contributes significantly to the overall lattice energy. DSC measurements enable calculation of the entropy of fusion (ΔSfus = ΔHfus/Tm), which typically ranges from 50-70 J/(mol·K) for rigid organic molecules [7] [30].

Purity Assessment and Impurity Analysis

DSC provides a powerful tool for assessing the purity of 3-Bromo-4-methylbenzoic acid samples through analysis of melting behavior. The van't Hoff relationship describes the depression of melting point as a function of impurity content:

$$ \frac{1}{Tm} - \frac{1}{T0} = \frac{R \ln Xi}{\Delta H{fus}} $$

where Tm is the observed melting point, T₀ is the melting point of pure material, Xi is the mole fraction of impurities, R is the gas constant, and ΔHfus is the enthalpy of fusion [7]. This relationship enables quantitative determination of purity levels from DSC data.

The presence of impurities typically manifests as broadening of the melting endotherm, reduction in peak height, and depression of the onset temperature. Water impurities deserve particular attention, as they can form inclusion complexes within the crystal lattice and cause significant thermal effects. Studies on similar compounds demonstrate that even small amounts of included water (0.1-0.5%) can cause measurable changes in DSC thermograms [7].

Polymorphism and Crystal Form Analysis

The potential for polymorphic behavior in 3-Bromo-4-methylbenzoic acid requires careful DSC investigation, as different crystal forms can exhibit distinct thermal signatures. Polymorphic transitions appear as endothermic or exothermic events prior to melting, typically with lower enthalpy changes than fusion. The temperature and enthalpy of these transitions provide information about the relative stability of different polymorphic forms [31] [32].

Controlled cooling and reheating experiments can reveal the presence of multiple crystal forms and their interconversion behavior. Slow cooling rates (1-2°C/min) favor formation of thermodynamically stable forms, while rapid cooling may produce metastable polymorphs. For pharmaceutical applications, understanding polymorphic behavior is crucial as different forms can exhibit varying solubility, stability, and bioavailability characteristics [31].

Thermal Stability and Decomposition Analysis

Extended temperature DSC analysis provides information about the thermal stability of 3-Bromo-4-methylbenzoic acid beyond its melting point. Thermal decomposition typically manifests as exothermic events at temperatures above 250-300°C, involving processes such as decarboxylation, debromination, or aromatic ring degradation [29] [33]. The onset temperature of decomposition defines the upper limit for thermal processing operations.

Thermogravimetric analysis (TGA) coupled with DSC provides complementary information about mass loss events associated with thermal decomposition. For brominated compounds, characteristic mass losses corresponding to HBr elimination or bromine radical formation can be identified and correlated with DSC thermal events [29]. This combined approach enables comprehensive characterization of thermal stability and decomposition pathways.

The activation energy for thermal decomposition can be calculated from DSC data using isoconversional methods or model-fitting approaches. These kinetic parameters are essential for predicting long-term stability under storage conditions and establishing safe processing temperatures for manufacturing operations [29] [33].

Surface Characterization: Contact Angle Measurements and Hansen Solubility Parameters

The surface characterization of 3-Bromo-4-methylbenzoic acid through contact angle measurements and Hansen Solubility Parameters (HSP) provides critical insights into its interfacial behavior, wetting properties, and molecular interactions. These parameters are fundamental for understanding the compound's behavior in formulation science, coating applications, and interfacial processes. The combination of contact angle goniometry and HSP calculations offers a comprehensive framework for predicting solubility, miscibility, and surface energetics across diverse applications.

Theoretical Framework of Hansen Solubility Parameters

Hansen Solubility Parameters extend the classical Hildebrand solubility parameter concept by dividing the total cohesive energy density into three components: dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh) [34] [35] [36]. For 3-Bromo-4-methylbenzoic acid, these parameters reflect the compound's complex molecular interactions arising from the aromatic ring system, halogen substitution, methyl group, and carboxylic acid functionality.

The total Hansen solubility parameter (δt) is calculated using the relationship:

$$ \deltat^2 = \deltad^2 + \deltap^2 + \deltah^2 $$

where each component contributes to the overall cohesive energy density [36] [37]. For carboxylic acids, the hydrogen bonding component typically dominates due to the strong intermolecular hydrogen bonds formed between carboxyl groups. The presence of bromine introduces significant dispersion and polar contributions due to its high polarizability and electronegativity [34] [35].

Dispersion Forces Component (δd)

The dispersion forces component for 3-Bromo-4-methylbenzoic acid primarily arises from London dispersion interactions between the aromatic π-electron system and the polarizable bromine atom. The molecular weight of 215.04 g/mol and the presence of the heavy bromine atom contribute significantly to the dispersion parameter [1] [37]. Typical δd values for brominated aromatic compounds range from 17-20 (J/cm³)^(1/2), with the exact value depending on molecular geometry and substituent effects [38] [37].

The methyl group contributes additional dispersion interactions through its alkyl character, while the aromatic ring provides delocalized π-electron interactions. Group contribution methods can estimate δd values by summing individual atomic and functional group contributions, providing initial estimates that can be refined through experimental validation [37]. For 3-Bromo-4-methylbenzoic acid, the δd component is expected to be elevated compared to unsubstituted benzoic acid due to the bromine substitution.

Polar Interactions Component (δp)

The polar component of the Hansen solubility parameter for 3-Bromo-4-methylbenzoic acid reflects dipole-dipole interactions arising from the C-Br bond dipole, the C=O dipole of the carboxyl group, and the overall molecular dipole moment. The electronegativity difference between carbon and bromine (ΔEN = 0.3) creates a permanent dipole that contributes to polar interactions [19]. The carboxyl group provides additional polar character through its C=O and O-H bonds.

Computational methods can estimate δp values using molecular electrostatic potential calculations and dipole moment analyses. For substituted benzoic acids, δp values typically range from 8-15 (J/cm³)^(1/2), with electron-withdrawing substituents like bromine generally increasing the polar component [35] [37]. The meta-positioning of the bromine relative to the carboxyl group creates an asymmetric charge distribution that enhances the overall molecular polarity.

Hydrogen Bonding Component (δh)

The hydrogen bonding component represents the most significant contribution to the Hansen solubility parameters for 3-Bromo-4-methylbenzoic acid. Carboxylic acids exhibit strong intermolecular hydrogen bonding through both donor and acceptor capabilities of the -COOH group [35] [36]. The formation of carboxylic acid dimers in both solid and liquid phases contributes substantially to the δh parameter.

For carboxylic acids, δh values typically range from 10-20 (J/cm³)^(1/2), with the exact value depending on steric hindrance and electronic effects of substituents [38] [37]. The bromine and methyl substituents in 3-Bromo-4-methylbenzoic acid may slightly reduce the hydrogen bonding component compared to unsubstituted benzoic acid due to steric effects and electronic deactivation of the carboxyl group. However, the compound maintains significant hydrogen bonding capability essential for its solubility in protic solvents [34] [35].

Contact Angle Measurements and Surface Energy

Contact angle measurements on 3-Bromo-4-methylbenzoic acid surfaces provide direct experimental data for calculating surface energy and validating Hansen solubility parameters. The contact angle (θ) of various probe liquids on the compound's surface follows Young's equation:

$$ \gamma{lv} \cos \theta = \gamma{sv} - \gamma_{sl} $$

where γlv is the liquid-vapor surface tension, γsv is the solid-vapor surface energy, and γsl is the solid-liquid interfacial tension [39] [40]. By measuring contact angles with multiple probe liquids of known surface tension components, the surface energy components of the solid can be determined.

Recent studies on benzoic acid derivatives demonstrate that contact angle measurements can effectively characterize surface hydrophobicity and wetting behavior [39] [41]. For 3-Bromo-4-methylbenzoic acid, the presence of the hydrophobic bromine and methyl groups would be expected to increase contact angles with water compared to unsubstituted benzoic acid, indicating reduced surface hydrophilicity.

Relationship Between HSP and Surface Tension

The correlation between Hansen solubility parameters and surface tension provides additional validation of calculated HSP values and enables prediction of interfacial behavior. For organic liquids, empirical relationships connect the HSP components to surface tension through equations developed by Beerbower and others [34] [35]:

For non-alcohols: $$ \deltad^2 + 0.632\deltap^2 + 0.632\delta_h^2 = 13.9(\gamma/V^{1/3}) $$

For acids and phenols: $$ \deltad^2 + 2\deltap^2 + 0.481\delta_h^2 = 13.9(\gamma/V^{1/3}) $$

where γ is the surface tension and V is the molar volume [34] [35]. These relationships enable consistency checks between independently determined HSP values and measured surface properties.

Applications in Solubility Prediction

The Hansen solubility parameters of 3-Bromo-4-methylbenzoic acid enable quantitative prediction of its solubility in various solvents using the HSP distance concept. The relative energy difference (RED) between solute and solvent HSP values predicts miscibility according to:

$$ RED = \frac{Ra}{R0} = \frac{\sqrt{4(\delta{d1} - \delta{d2})^2 + (\delta{p1} - \delta{p2})^2 + (\delta{h1} - \delta{h2})^2}}{R0} $$

where Ra is the distance between HSP coordinates and R₀ is the interaction radius [37] [40]. RED values below 1.0 predict good solubility, while values above 1.0 indicate poor solubility. This approach has proven effective for pharmaceutical compound formulation and solvent selection optimization.

Experimental Determination Methods

Experimental determination of Hansen solubility parameters for 3-Bromo-4-methylbenzoic acid can be accomplished through several approaches. Inverse gas chromatography (IGC) provides accurate measurements of the dispersive component through retention time analysis with n-alkane probes [36]. Polar and hydrogen bonding components are determined using polar probe molecules such as alcohols, ethers, and acids.

Solubility testing in carefully selected solvent series provides another experimental approach for HSP determination. By measuring solubility in solvents with known HSP values, the compound's HSP coordinates can be optimized to minimize prediction errors across the solvent set [37] [40]. Modern computational approaches combine molecular dynamics simulations with experimental validation to provide accurate HSP predictions for complex molecules.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

7697-26-9

Wikipedia

3-Bromo-4-methylbenzoic acid

Dates

Last modified: 08-15-2023

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